molecular formula C6H13NO2 B12914266 Propyl dimethylcarbamate CAS No. 6154-16-1

Propyl dimethylcarbamate

Cat. No.: B12914266
CAS No.: 6154-16-1
M. Wt: 131.17 g/mol
InChI Key: ZXQJLRQAYKMYDN-UHFFFAOYSA-N
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Description

Propyl dimethylcarbamate (CAS 6154-16-1) is an organic compound with the molecular formula C6H13NO2 and a molecular weight of 131.17 g/mol . This carbamate ester is structurally characterized by a propyl chain linked to a dimethylcarbamate functional group . As part of the carbamate family, this compound is of significant interest in medicinal and agrochemical research due to the biological activity of its class. Carbamate derivatives are extensively studied for their ability to act as cholinesterase inhibitors . By reversibly inhibiting enzymes like acetylcholinesterase (AChE), these compounds can increase acetylcholine levels in synaptic clefts, a mechanism being investigated for its potential in addressing neurodegenerative conditions . The dimethylamino group in related structures is noted for enhancing lipophilicity, which may improve membrane penetration and interaction with biological targets . The compound also serves as a valuable reference standard in analytical chemistry and a model compound in reaction mechanism studies, such as investigations into the thermal β-elimination behavior of dimethylcarbamates in the gas phase . This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6154-16-1

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

propyl N,N-dimethylcarbamate

InChI

InChI=1S/C6H13NO2/c1-4-5-9-6(8)7(2)3/h4-5H2,1-3H3

InChI Key

ZXQJLRQAYKMYDN-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)N(C)C

Origin of Product

United States

Synthetic Methodologies for Propyl Dimethylcarbamate and Its Analogs

Direct Synthesis Routes

Direct synthesis methods provide the most straightforward pathways to propyl dimethylcarbamate (B8479999), primarily through the reaction of propyl alcohols with an activated dimethylcarbamoyl group or through transesterification.

The reaction of a propyl alcohol with dimethylcarbamoyl chloride (DMCC) is a conventional and direct method for producing propyl dimethylcarbamate. DMCC acts as an acyl chloride, where the chlorine atom is substituted by the nucleophilic oxygen of the alcohol. wikipedia.org This reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct.

Research into the solvolysis of DMCC in various alcohols, including 2-propanol, provides insight into the reaction kinetics. The solvolysis in 2-propanol is characterized by a notably low, negative entropy of activation (−38.4 cal·mol⁻¹·K⁻¹), suggesting a highly ordered transition state. nih.gov For synthetic purposes, weaker organic bases are often employed to facilitate the reaction. Common bases include pyridine (B92270) or a combination of triethylamine (B128534) (Et₃N) and 4-(N,N-dimethylamino)pyridine (DMAP). nih.gov For instance, a secondary benzylic alcohol can be effectively converted to its corresponding carbamate (B1207046) using a carbamoyl (B1232498) chloride in the presence of Et₃N in dichloromethane (B109758) (DCM). nih.gov The reaction conditions can be optimized to achieve high yields, as demonstrated in the regioselective carbamoylation of complex molecules.

Reactant (Alcohol)Base(s)SolventTemperatureTime (h)Yield (%)Reference
5,7,20-O-trimethylsilybinEt₃N, DMAPDCMRoom Temp.1676 nih.gov
5,7,20-O-trimethylsilybinPyridinePyridineRoom Temp.1655 nih.gov
5,7,20-O-trimethylsilybinDBUDCMRoom Temp.1658 nih.gov

This table showcases reaction conditions for the carbamoylation of a complex secondary alcohol using N,N-dimethylcarbamoyl chloride, illustrating the effectiveness of different base systems.

Transesterification using dimethyl carbonate (DMC) represents a phosgene-free, greener alternative for carbamate synthesis. The reaction involves the exchange of the methoxy (B1213986) group of DMC with a propyl alcohol. This process is an equilibrium reaction and is typically catalyzed by either acids or bases. While the direct transesterification of DMC with propanol (B110389) to yield this compound is feasible, much of the related research focuses on the synthesis of DMC from propylene (B89431) carbonate and methanol. nih.govrepec.org The catalysts and principles from these studies, however, are applicable to the reverse reaction.

Catalysts effective for the transesterification of propylene carbonate with methanol, such as strong basic ion-exchange resins or CeO₂-based mixed oxides, could theoretically be applied to the reaction of DMC with propanol. nih.govresearchgate.net More directly relevant is the synthesis of other carbamates using DMC. For example, primary amines like propylamine, butylamine, and hexylamine (B90201) can be reacted with DMC to produce the corresponding methyl N-alkyl carbamates with high conversion rates, often using catalysts like ytterbium triflate or various metal oxides. researchgate.netgoogle.com This demonstrates the utility of DMC as a reactant for forming carbamate bonds, which can be extended to the synthesis of this compound from dimethylamine (B145610) and propyl-substituted carbonates or related precursors.

Alternative Synthetic Pathways for Carbamate Formation

Beyond direct coupling, several alternative strategies for forming the carbamate linkage have been developed. These methods often focus on improving the sustainability and safety of the synthesis by using renewable feedstocks or by incorporating carbon dioxide directly.

A novel and sustainable approach to carbamate synthesis involves the use of 4-propylcatechol (B1198796) carbonate as a shelf-stable and renewable C1 reactant. uantwerpen.be This cyclic carbonate can be prepared from 4-propylcatechol (derivable from wood) and dimethyl carbonate (which can be sourced from CO₂). uantwerpen.beresearchgate.net

The synthesis of carbamates using this reagent is a two-step process:

Reaction with Alcohol: 4-propylcatechol carbonate is first reacted with an alcohol (such as propanol) in the presence of a Lewis acid catalyst, like zinc acetate (B1210297) dihydrate (Zn(OAc)₂·2H₂O), at temperatures between 50-80 °C. uantwerpen.be No solvent is needed when using liquid alcohols.

Reaction with Amine: The resulting alkyl 2-hydroxy-propylphenyl carbonate intermediate then reacts with an amine (such as dimethylamine) at room temperature to form the final carbamate product. uantwerpen.be

The direct utilization of carbon dioxide (CO₂) as a C1 building block is a highly attractive green chemistry approach for carbamate synthesis. nih.gov This avoids the use of toxic phosgene (B1210022) and its derivatives. The most common method involves a three-component reaction between an amine, CO₂, and an electrophile, which can be either an alcohol or an alkyl halide. nih.govacs.org

To synthesize this compound, this would involve the reaction of dimethylamine, CO₂, and a propanol or a propyl halide. The reaction of an amine and CO₂ first forms a carbamic acid or carbamate salt, which is then reacted with the electrophile.

Several catalytic systems have been developed to facilitate this transformation:

Base Catalysis: Strong bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or cesium carbonate (Cs₂CO₃) can be used to promote the coupling of amines, alkyl halides, and CO₂. acs.org A continuous flow process using DBU has been shown to produce carbamates in good to excellent yields within 50 minutes. acs.org

Metal Catalysis: Cobalt-based polyoxometalate metal-organic frameworks (POM-MOFs) have been used to catalyze the reaction between amines, alcohols (including propan-2-ol), and CO₂ at elevated temperature and pressure (e.g., 140 °C, 20 bar CO₂). mak.ac.ug

AmineElectrophileCatalystConditionsYield (%)Reference
ButylamineButyl BromideDBU70 °C, 3 bar, 50 min92 acs.org
CyclohexylamineHexanolCo-POM-MOF140 °C, 20 bar, 16 h85 mak.ac.ug
AnilineButanolCo-POM-MOF140 °C, 20 bar, 16 h76 mak.ac.ug
Primary AminesAlkyl HalideCs₂CO₃, TBAIDMF72-97 nih.gov

This table summarizes various catalytic systems and conditions for the synthesis of carbamates via CO₂ fixation, showcasing the versatility of this approach.

The principles of green chemistry—such as waste prevention, atom economy, and the use of less hazardous chemicals—are central to modern synthetic design. Several of the methodologies discussed represent significant advances over traditional carbamate synthesis, which often relies on highly toxic phosgene or isocyanates. researchgate.net

Key green approaches in carbamate synthesis include:

Phosgene-Free Routes: The use of dimethyl carbonate (DMC) and CO₂ as C1 sources completely avoids the need for phosgene, significantly improving the safety profile of the synthesis. researchgate.net

Renewable Feedstocks: The use of 4-propylcatechol carbonate derived from biomass is a prime example of shifting from fossil-fuel-based feedstocks to renewable ones. uantwerpen.be

Catalysis: The development of efficient catalysts, particularly recyclable heterogeneous catalysts like metal oxides or supported catalysts, reduces waste and allows for milder reaction conditions. repec.orgresearchgate.net

Atom Economy: Processes like the 4-propylcatechol carbonate route, where the byproduct can be recycled, enhance atom economy. uantwerpen.be Similarly, direct addition reactions, such as those involving CO₂, are inherently more atom-economical than substitution reactions that generate salt byproducts.

These greener strategies not only provide access to this compound and its analogs but also align with the broader goals of sustainable chemical manufacturing.

Catalytic Strategies in this compound Synthesis

The development of effective catalytic systems is central to the synthesis of carbamates. Research has explored a range of catalysts, including Lewis acids, bases, and heterogeneous systems, each offering distinct advantages.

Lewis acid catalysis plays a significant role in various organic transformations, including the formation of carbamates. wikipedia.org Lewis acids activate the carbonyl group, enhancing its electrophilicity and facilitating nucleophilic attack by the amine. While specific studies focusing exclusively on the Lewis acid-catalyzed synthesis of this compound are not extensively documented, the general principles of Lewis acid catalysis in carbamate formation are well-established and applicable.

For instance, metal triflates, such as those of Scandium (Sc) and Lanthanum (La), have been shown to be effective catalysts for the carbomethoxylation of aliphatic amines using dimethylcarbonate under mild conditions. nih.gov Another example is the use of Indium triflate, which catalyzes the synthesis of primary carbamates from alcohols and urea (B33335), an eco-friendly carbonyl source. organic-chemistry.org This method is notable for its applicability to a variety of linear, branched, and cyclic alcohols. organic-chemistry.org Yttria–Zirconia based Lewis acid catalysts have also been reported for carbamate synthesis. nih.gov These examples suggest that a similar approach using a suitable Lewis acid could be employed for the synthesis of this compound from n-propanol, dimethylamine, and a suitable carbonyl source.

The general mechanism involves the coordination of the Lewis acid to a carbonyl oxygen, which polarizes the C=O bond and makes the carbonyl carbon more susceptible to nucleophilic attack by the amine. This strategy often allows for milder reaction conditions compared to uncatalyzed reactions.

Base-catalyzed reactions are a common and effective method for the synthesis of carbamates, including N,N-disubstituted carbamates like this compound. Strong, non-nucleophilic organic bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and inorganic bases like potassium carbonate (K2CO3) are frequently employed. nih.govresearchgate.net

DBU has been utilized as a catalyst in the reaction of amines with gaseous carbon dioxide to form carbamic acid intermediates. organic-chemistry.orgacs.org These intermediates can then react with an alcohol, activated by a Mitsunobu reagent, to yield the desired carbamate. acs.org This process proceeds via an SN2 displacement of the activated alcohol. nih.gov DBU is recognized for its ability to capture CO2 and catalyze the subsequent reactions under mild conditions. organic-chemistry.org

Potassium carbonate (K2CO3) is another widely used, inexpensive, and non-toxic catalyst for carbamate synthesis. researchgate.net It can be used in the direct synthesis of carbamates from an amine, a silicate (B1173343) ester, and CO2. researchgate.net In this system, the alkali metal can act as a Lewis acid, and the anion assists in the deprotonation of the amine. researchgate.net This method has been shown to be effective for both alkyl and aromatic amines, with reported yields of up to 97%. researchgate.net Alkali-metal compounds, in general, appear to be highly effective for this type of reaction.

The table below summarizes the effectiveness of various basic catalysts in the synthesis of carbamates from amines, alcohols, and CO2.

Table 1: Performance of Basic Catalysts in Carbamate Synthesis

Catalyst Amine Alcohol Temperature (°C) Pressure (MPa CO2) Yield (%) Reference
Cs2CO3 n-Octylamine n-Propanol 200 2.5 High
Rb2CO3 n-Octylamine n-Propanol 200 2.5 Moderate-High
K2CO3 Various amines Silicate ester - - up to 97 researchgate.net
DBU Secondary amines Various alcohols Room Temp Gaseous CO2 Good nih.govacs.org

Note: Specific yield values can vary based on reaction time and substrate ratios.

Heterogeneous catalysis offers significant advantages in terms of catalyst separation, recovery, and recycling, contributing to more sustainable and cost-effective synthetic processes. nih.gov Several types of heterogeneous catalysts have been investigated for carbamate synthesis.

Silica-supported catalysts, such as TiO2/SiO2, Cr2O3-NiO/SiO2, and TiO2-Cr2O3/SiO2, have been successfully used for the synthesis of alkyl carbamates from urea and alcohols. mdpi.com These catalysts are prepared by impregnation methods and have demonstrated high yields (up to 97.5% for methyl carbamate, 97% for ethyl carbamate, and 96% for butyl carbamate). mdpi.com A key advantage of these systems is their stability and reusability, with high yields maintained even after multiple reaction cycles. mdpi.com

Ceria (CeO2)-based catalysts have also been identified as effective heterogeneous catalysts for the synthesis of organic carbonates and carbamates from CO2 and alcohols/amines. frontiersin.org Zeolites, with their shape-selective properties and high thermal stability, have also been explored for phosgene-free carbamate synthesis. nih.gov

Furthermore, the immobilization of homogeneous catalysts onto solid supports is a prominent strategy. For example, DBU supported on polystyrene (PS-DBU) has been developed for the three-component coupling of CO2, amines, and alkyl halides. chemistryviews.orgnih.gov This polymer-supported catalyst can be easily recovered by filtration and reused multiple times with sustained high yields, eliminating the need for traditional purification methods. chemistryviews.orgnih.gov

The recyclability of these heterogeneous catalysts is a key feature, as demonstrated in the table below.

Table 2: Recyclability of Heterogeneous Catalysts in Carbamate Synthesis

Catalyst System Synthesis Route Number of Cycles Outcome Reference
TiO2/SiO2-500 Methyl carbamate from urea & methanol 10 >95.8% yield maintained mdpi.com
Cr2O3-NiO/SiO2-500 Ethyl carbamate from urea & ethanol 20 >94% yield maintained mdpi.com
TiO2-Cr2O3/SiO2-500 Butyl carbamate from urea & butanol 10 >94% yield maintained mdpi.com

Purification and Isolation Techniques in Synthetic Protocols

The purification and isolation of the target carbamate from the reaction mixture are critical steps to obtain a product of high purity. The choice of technique depends on the physical properties of the carbamate (e.g., solid or liquid), its stability, and the nature of the impurities present.

For solid carbamates, crystallization is a common and effective purification method. This technique involves dissolving the crude product in a suitable solvent or solvent mixture and then allowing the pure compound to crystallize out, leaving impurities in the solution. For instance, crude carbamate esters have been purified by crystallization from alcohol solutions or mixed solvents like water and ethanol. google.com Simple filtration is often sufficient to isolate the purified product, particularly when the product precipitates out of the reaction mixture. organic-chemistry.org

When the carbamate is a liquid or when impurities have similar solubility properties, distillation under reduced pressure can be employed to separate the product based on its boiling point. However, this method may not be suitable for thermally labile compounds.

Solvent extraction is another widely used technique. This involves partitioning the reaction mixture between two immiscible solvents, with the desired carbamate preferentially dissolving in one phase. This is often followed by washing the organic layer with aqueous solutions to remove residual reagents or by-products. For example, monochloroacetic acid buffer has been evaluated for extracting certain carbamate pesticides from environmental samples. nih.gov

For more challenging separations, chromatographic techniques such as column chromatography or preparative high-performance liquid chromatography (HPLC) can be utilized. epa.gov These methods separate compounds based on their differential adsorption onto a stationary phase and are capable of achieving very high purity.

In many modern synthetic protocols, especially those utilizing heterogeneous or polymer-supported catalysts, the workup and purification are significantly simplified. Often, a simple filtration to remove the catalyst followed by evaporation of the solvent is sufficient to obtain the carbamate in good to high purity, which is a significant advantage in terms of efficiency and waste reduction. chemistryviews.org

Mechanistic Investigations of Propyl Dimethylcarbamate Transformations

Reaction Mechanism Elucidation

Experimental and analytical studies are crucial for determining the mechanisms of propyl dimethylcarbamate (B8479999) transformations. By identifying intermediates and final products, and by studying the kinetics of these reactions, a comprehensive picture of its chemical behavior can be established.

Studies on Hydrolysis Pathways

While specific studies on the hydrolysis of propyl dimethylcarbamate are not extensively detailed in the provided search results, the general principles of carbamate (B1207046) hydrolysis can be applied. Carbamates can undergo hydrolysis under both acidic and basic conditions, although the mechanisms differ.

Under basic conditions, hydrolysis typically proceeds via a BAC2 (Base-catalyzed, Acyl-oxygen cleavage, Bimolecular) mechanism. The hydroxide (B78521) ion attacks the carbonyl carbon, forming a tetrahedral intermediate. Subsequent collapse of this intermediate leads to the cleavage of the ester bond, yielding the corresponding alcohol (propanol), dimethylamine (B145610), and carbonate.

Acid-catalyzed hydrolysis is more complex and can proceed through different pathways depending on the structure of the carbamate and the reaction conditions. One possible pathway involves the protonation of the carbonyl oxygen, which activates the carbonyl group towards nucleophilic attack by water. Another pathway, particularly for carbamates with tertiary alkyl groups, might involve an AAL1 (Acid-catalyzed, Alkyl-oxygen cleavage, Unimolecular) mechanism, where the protonated carbamate undergoes cleavage to form a carbocation.

Oxidative Transformations and Products

Information regarding the specific oxidative transformations of this compound is limited in the provided results. However, general knowledge of organic chemistry suggests that the propyl group could be susceptible to oxidation, potentially leading to the formation of various oxygenated products. The nitrogen atom and the methyl groups attached to it could also be sites for oxidation under certain conditions. The exact nature of the products would depend on the oxidizing agent used and the reaction conditions.

Nucleophilic Substitution Mechanisms (e.g., SN2)

This compound can participate in nucleophilic substitution reactions. kirsoplabs.co.ukoxfordsciencetrove.comfiveable.me The primary carbon of the propyl group is a potential site for SN2 reactions. libretexts.org In an SN2 (Substitution Nucleophilic Bimolecular) reaction, a nucleophile attacks the carbon atom at the same time as the leaving group (the dimethylcarbamate group) departs. kirsoplabs.co.uklibretexts.org This concerted mechanism results in an inversion of stereochemistry at the carbon center, if it is chiral. kirsoplabs.co.ukfiveable.me The rate of an SN2 reaction is dependent on the concentrations of both the substrate (this compound) and the nucleophile. kirsoplabs.co.uklibretexts.org

Alternatively, under conditions that favor carbocation formation, an SN1 (Substitution Nucleophilic Unimolecular) mechanism could occur. libretexts.orgucsb.edu This two-step process involves the departure of the leaving group to form a primary carbocation intermediate, which is then attacked by the nucleophile. kirsoplabs.co.uklibretexts.orgucsb.edu However, primary carbocations are generally unstable, making the SN1 pathway less likely for this compound compared to the SN2 pathway, unless rearrangement occurs. ucsb.edu

Thermal Decomposition Studies (Carbamates)

The thermal decomposition of carbamates is a well-studied area, with mechanisms that can vary depending on the structure of the carbamate. researchgate.netmdpi.com Generally, carbamates can decompose through several pathways. One common route for N-unsubstituted or N-monosubstituted carbamates is elimination to form an isocyanate and an alcohol. researchgate.net For N,N-disubstituted carbamates like this compound, a likely pathway involves a concerted, non-synchronous six-membered cyclic transition state, leading to the formation of an alkene (propene), carbon dioxide, and a secondary amine (dimethylamine). researchgate.net The decomposition of ethyl N-methyl-N-phenylcarbamate, for instance, yields N-methylaniline, carbon dioxide, and ethylene (B1197577) through a unimolecular reaction. researchgate.net

The temperature at which decomposition occurs can be influenced by the presence of solvents and the nature of the substituents on the carbamate. mdpi.comrsc.org For example, studies on the thermal decomposition of 1-aryl-1-methylethyl N-arylcarbamates have shown that the reaction rates are influenced by the solvent and the electronic properties of the aryl substituents, indicating a polar, but not ionic, reaction mechanism. rsc.org

Computational Chemistry Approaches

Computational chemistry, particularly quantum-chemical calculations, offers powerful tools to investigate the electronic structure and reactivity of molecules like this compound, providing insights that complement experimental findings. aps.org

Quantum-Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used quantum-chemical method to study the electronic properties and reactivity of carbamates. mdpi.comresearchgate.netilo.org These calculations can determine various molecular descriptors that correlate with reactivity. mdpi.com

Key Electronic Descriptors from DFT Calculations:

DescriptorDescriptionRelevance to Reactivity
HOMO Energy (EHOMO) Energy of the Highest Occupied Molecular Orbital.Indicates the ability to donate electrons (nucleophilicity). Higher HOMO energy suggests greater reactivity towards electrophiles.
LUMO Energy (ELUMO) Energy of the Lowest Unoccupied Molecular Orbital.Indicates the ability to accept electrons (electrophilicity). Lower LUMO energy suggests greater reactivity towards nucleophiles.
HOMO-LUMO Gap (ΔE) The energy difference between the HOMO and LUMO.A smaller gap generally implies higher reactivity and lower kinetic stability.
Chemical Potential (μ) A measure of the escaping tendency of an electron from a system.Related to the electronegativity of the molecule.
Hardness (η) A measure of the resistance to charge transfer.A harder molecule is less reactive.
Electrophilicity (ω) A global reactivity index that measures the stabilization in energy when the system acquires an additional electronic charge.Higher electrophilicity indicates a greater susceptibility to nucleophilic attack.
Hirshfeld Charges A method for partitioning the electron density among atoms in a molecule.Provides insight into the charge distribution and potential sites for electrophilic or nucleophilic attack. For example, the Hirshfeld charge on the carbonyl carbon can indicate its electrophilicity. mdpi.com

Table 1: Key Electronic Descriptors from DFT Calculations and their relevance to chemical reactivity.

By performing DFT calculations on this compound, researchers can model its geometry, analyze its molecular orbitals (HOMO and LUMO), and calculate the electronic descriptors listed above. mdpi.comacs.orgacs.org This information helps to predict which parts of the molecule are most likely to be involved in different types of reactions. For example, the calculated charge on the carbonyl carbon can provide a quantitative measure of its susceptibility to nucleophilic attack in hydrolysis or substitution reactions. Similarly, the energies of the frontier molecular orbitals can be used to understand its behavior in oxidative or reductive processes.

Furthermore, computational methods can be used to model the transition states of various reactions, such as hydrolysis or thermal decomposition. nih.govnih.govyoutube.com By calculating the activation energies for different proposed pathways, it is possible to determine the most likely reaction mechanism. This approach has been used to study the thermal decomposition of carbamoyl (B1232498) phosphate, where calculations showed that the breaking of the C-O bond is facilitated by an intramolecular proton transfer. nih.govnih.gov

Molecular Modeling and Docking Studies (e.g., Protein-Small Molecule Interactions)

Molecular modeling and docking studies are powerful computational tools to predict and analyze the interaction of small molecules like this compound with biological macromolecules, such as proteins. These methods are crucial in fields like drug discovery and toxicology to understand the molecule's potential biological activity and mechanism of action at a molecular level.

Molecular Modeling of this compound

The initial step in a modeling study involves generating a three-dimensional structure of this compound. This is followed by energy minimization to obtain a stable conformation. The behavior of the molecule is then described by a set of mathematical functions known as a force field. nih.govyoutube.comarxiv.orgrsc.org Force fields like AMBER, CHARMM, and OPLS are commonly used for small organic molecules and proteins. nih.govarxiv.orgnih.gov These force fields calculate the potential energy of the system based on bond lengths, bond angles, dihedral angles, and non-bonded interactions (van der Waals and electrostatic). For a novel or less-studied molecule like this compound, specific parameters might need to be developed or validated to ensure the accuracy of the simulations. nih.gov

Protein-Ligand Docking

Protein-ligand docking predicts the preferred orientation of a ligand when it binds to a receptor protein. nih.govbiorxiv.orgresearchgate.net Software such as AutoDock Vina and Chimera are widely used for this purpose. youtube.com The process involves placing the ligand (this compound) in the binding site of a target protein and using a scoring function to estimate the binding affinity. The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the protein-ligand complex. biorxiv.org

Given the structure of this compound, potential interactions with a hypothetical protein active site can be postulated. The carbonyl oxygen and the nitrogen atom of the carbamate group can act as hydrogen bond acceptors, while the propyl and methyl groups can engage in hydrophobic interactions.

Illustrative Protein-Ligand Interactions for this compound

Below is a hypothetical data table illustrating the types of interactions that could be identified in a docking study of this compound with a protein target.

Interaction TypeThis compound MoietyPotential Protein Residue Interacting
Hydrogen Bond AcceptorCarbonyl OxygenAmino acids with donor groups (e.g., Serine, Threonine, Tyrosine)
Hydrogen Bond AcceptorCarbamate NitrogenAmino acids with donor groups (e.g., Asparagine, Glutamine)
HydrophobicPropyl ChainNonpolar amino acids (e.g., Leucine, Isoleucine, Valine)
HydrophobicN-Methyl GroupsNonpolar amino acids (e.g., Alanine, Phenylalanine)
van der WaalsEntire MoleculeVarious residues in the binding pocket

Solvation Structure Analysis in Non-Aqueous Systems

The solvent environment can significantly influence the rate and mechanism of chemical reactions. Analyzing the solvation structure of this compound in non-aqueous solvents is crucial for understanding its reactivity in organic synthesis or industrial processes. Molecular dynamics (MD) simulations are a primary tool for this type of analysis. nih.govresearchgate.net

In an MD simulation, the interactions between the solute (this compound) and the solvent molecules are modeled over time, providing insights into the organization of the solvent molecules around the solute. This organization is often visualized using a radial distribution function (RDF), which describes the probability of finding a solvent molecule at a certain distance from the solute. mdpi.com

Common non-aqueous solvents for carbamate chemistry include dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO). These are polar aprotic solvents capable of solvating charged intermediates that may form during transformations. researchgate.net For this compound, the polar carbamate group would be expected to interact favorably with the polar regions of these solvents, while the nonpolar alkyl groups would interact with the nonpolar parts of the solvent molecules.

Illustrative Solvation Properties of this compound in Non-Aqueous Solvents

This table presents hypothetical data on the solvation characteristics of this compound in different non-aqueous solvents, which could be obtained from molecular dynamics simulations.

SolventDielectric ConstantPrimary Interaction with Carbamate GroupExpected Solvation Shell Structure
Dimethylformamide (DMF)36.7Dipole-dipoleWell-defined first solvation shell around the polar carbamate moiety.
Dimethyl sulfoxide (DMSO)46.7Dipole-dipole, Hydrogen bond acceptingStrong solvation of the carbamate group, particularly the N-H if present (not in this case, but relevant for other carbamates).
Acetonitrile (B52724)37.5Dipole-dipoleOrdered solvent structure around the solute.
Dichloromethane (B109758)9.1Weaker dipole-dipoleLess structured solvation shell compared to more polar solvents.

Spectroscopic Analysis of Reaction Intermediates

Spectroscopic techniques are indispensable for detecting and characterizing transient species formed during a chemical reaction. For transformations involving this compound, techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) would be employed.

For instance, in a reaction involving the cleavage of the carbamate bond, one might expect to see the formation of a carbamate anion or an isocyanate intermediate under certain conditions. acs.orgacs.org

NMR Spectroscopy: Changes in the chemical shifts of the protons and carbons near the reaction center can provide evidence for the formation of intermediates. For example, the formation of an N-anion would lead to a significant upfield shift of the adjacent methyl protons.

IR Spectroscopy: The characteristic carbonyl (C=O) stretching frequency of the carbamate group (typically around 1700-1740 cm⁻¹) would be expected to shift upon formation of an intermediate. For example, a carbamate anion would exhibit a lower carbonyl stretching frequency due to increased electron delocalization. The appearance of a strong absorption band around 2250-2275 cm⁻¹ would be a clear indication of an isocyanate intermediate.

Mass Spectrometry: Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) can be used to detect charged intermediates directly from the reaction mixture. nih.govnih.govnih.govwikipedia.org High-resolution mass spectrometry can provide the exact mass of the intermediates, aiding in their identification.

Illustrative Spectroscopic Data for Potential Reaction Intermediates of this compound

The following table provides hypothetical spectroscopic data for potential intermediates in the transformation of this compound.

Intermediate SpeciesKey IR Absorption (cm⁻¹)Key ¹H NMR Signal (ppm)Key Mass Spec Fragment (m/z)
This compound~1710 (C=O stretch)~3.9 (O-CH₂), ~2.9 (N-CH₃)131 (M⁺)
Carbamate Anion~1650 (C=O stretch)Upfield shift of N-CH₃130 (M-H)⁻
Propoxycarbonyl Intermediate~1760 (C=O stretch)Downfield shift of O-CH₂Not directly observed
Isocyanate (from cleavage)~2270 (N=C=O stretch)N/A57 (CH₃NCO)⁺

Derivatives and Structure Activity Relationship Sar Studies

Structural Modifications of the Propyl Chain

The three-carbon propyl group of propyl dimethylcarbamate (B8479999) serves as a key lipophilic domain that can be altered to fine-tune the molecule's interaction with biological targets. Modifications to this chain can affect the compound's size, shape, polarity, and flexibility.

Introducing heteroatoms—atoms other than carbon and hydrogen—into the propyl chain is a common strategy to modulate a molecule's physicochemical properties. acs.org While direct SAR studies on the propyl chain of propyl dimethylcarbamate are not extensively documented, research on analogous structures provides valuable principles. For instance, SAR studies on SERCA2a activators have shown that the hydrophobicity of an alkyl "tail" region is critical for activity. Replacing a terminal benzene (B151609) ring with a more polar pyridine (B92270) ring to lower lipophilicity resulted in a loss of activity, indicating that productive biological engagement requires stringent polarity and length constraints in the hydrophobic tail. acs.org Similarly, extending an alkyl chain by just one carbon has also been shown to abolish activity in certain systems, highlighting the spatial sensitivity of binding sites. acs.org

The introduction of functional groups can also profoundly influence activity. In other molecular scaffolds, adding oxygen atoms to a ring system (e.g., creating a benzodioxole) has been shown to yield potent activators of enzymes, demonstrating how subtle variations in heteroatom positioning and ring electronics can significantly impact function. acs.org These findings suggest that strategic placement of heteroatoms or functional groups within the propyl chain of a carbamate (B1207046) could similarly serve as a powerful tool to optimize its biological profile.

Chirality is a fundamental concept in drug design, as the enantiomeric forms of a molecule can exhibit widely different biological activities and metabolic profiles. nih.gov One enantiomer may be therapeutically active (the eutomer), while the other may be inactive or even toxic (the distomer). nih.gov Therefore, the synthesis of enantiomerically pure compounds is often essential.

For a this compound analog, a chiral center could be introduced into the propyl chain, for example, by using (R)- or (S)-propan-1,2-diol as the starting alcohol instead of propan-1-ol. The synthesis of such chiral molecules can be achieved through various strategies, including the use of a "chiral pool" (starting from naturally chiral molecules), chiral auxiliaries, or asymmetric catalysis. nih.govrsc.org

Modulation of the Dimethylcarbamate Moiety

The dimethylcarbamate portion of the molecule is crucial for its identity and reactivity, offering two primary sites for modification: the N-substituents and the carbonyl terminus.

The two methyl groups on the nitrogen atom of this compound significantly influence the electronic and steric properties of the carbamate. Altering these substituents can impact the rotational barrier of the C–N bond, which in turn affects the molecule's conformation and ability to bind to targets. nd.edu

Systematic studies on related N-aryl carbamates have established a clear linear free energy relationship between the electronic nature of the N-substituents and the rotational energy barrier (ΔG‡). The research found that electron-donating groups on the N-aryl ring increase the rotational barrier, whereas electron-withdrawing groups decrease it. nd.edu This is because the C–N bond rotation involves disrupting the partial double bond character that arises from the delocalization of the nitrogen's lone pair electrons into the carbonyl group. acs.orgnd.edu

The practical implications of these effects are evident in SAR studies of bioactive compounds. In a series of physostigmine (B191203) derivatives designed as cholinesterase inhibitors, modifications to the N-carbamate substituent were pivotal. The replacement of a simple methylcarbamate with larger or different groups, such as ethyl, propyl, or cyclohexylmethylcarbamate, led to significant variations in inhibitory potency and selectivity against butyrylcholinesterase (BChE). nih.gov

Functional Evaluation of this compound Analogs

Enzyme Interaction and Inhibition Studies (e.g., Acetylcholinesterase)

The dimethylcarbamate moiety is a well-established pharmacophore for the inhibition of cholinesterases, a family of enzymes crucial for the regulation of the neurotransmitter acetylcholine (B1216132). The inhibition of acetylcholinesterase (AChE) is a key therapeutic strategy for conditions characterized by a cholinergic deficit.

Derivatives of this compound have been synthesized and evaluated for their AChE inhibitory activity. For instance, a series of N,N-dimethylcarbamates featuring a dibenzylamino group connected to the dimethylcarbamate moiety via an alkyl linker, including a propyl chain, has been investigated. tandfonline.comepa.gov One such derivative is 3-(Dibenzylamino)this compound . tandfonline.comepa.gov

Structure-activity relationship studies on these derivatives have revealed several key insights:

Linker Length: The length of the alkyl chain separating the dimethylcarbamate and the dibenzylamino groups plays a crucial role in the inhibitory potency. An alkyl linker of six methylene (B1212753) units was found to be the most effective spacer for AChE inhibition. tandfonline.comepa.gov

Substituents on the Aromatic Rings: The electronic properties of the substituents on the aromatic rings of the dibenzylamino group significantly influence the inhibitory activity. Electron-withdrawing groups on these rings were found to diminish the inhibitory power. tandfonline.comepa.gov

Another example of a this compound derivative with AChE inhibitory activity is 6-Methyl-2-propyl-4-pyrimidinyl dimethylcarbamate . nih.gov This compound is recognized as a cholinesterase inhibitor. nih.gov Similarly, 1,3-Propanediol, 2-methyl-2-propyl-, dimethylcarbamate, ethylcarbamate is another carbamate derivative that exhibits its biological effect, such as pesticidal activity, through the inhibition of AChE. ontosight.ai

The table below summarizes the AChE inhibitory data for selected N,N-dimethylcarbamate derivatives.

Compound NameStructureKey SAR Findings
3-(Dibenzylamino)this compoundA propyl linker connects the dimethylcarbamate and dibenzylamino moieties.Part of a series used to establish that a six-carbon linker is optimal for AChE inhibition. tandfonline.comepa.gov
6-Methyl-2-propyl-4-pyrimidinyl dimethylcarbamateA propyl group and a dimethylcarbamate group are attached to a pyrimidine (B1678525) ring.Identified as a cholinesterase inhibitor. nih.gov
1,3-Propanediol, 2-methyl-2-propyl-, dimethylcarbamate, ethylcarbamateA more complex structure containing both dimethylcarbamate and ethylcarbamate groups.Used as a pesticide due to its AChE inhibitory activity. ontosight.ai

Mechanistic Insights into Biological Target Engagement

The primary mechanism by which carbamates, including this compound derivatives, inhibit acetylcholinesterase involves the carbamoylation of the serine residue in the enzyme's active site. nih.gov This process forms an unstable carbamoyl-enzyme complex, which is much slower to hydrolyze than the acetyl-enzyme complex formed with acetylcholine. nih.gov This leads to a temporary inactivation of the enzyme and an accumulation of acetylcholine in the synapse, resulting in the observed biological effects. nih.gov This inhibition is considered reversible. nih.gov

However, recent studies on more complex N,N-dimethylcarbamate derivatives have revealed alternative inhibitory mechanisms. For one of the lead compounds in a series of N,N-dimethylcarbamate inhibitors with a dibenzylamino moiety, the inhibition of AChE was found to be of a slow-onset nature. tandfonline.comepa.gov Further investigation through time-dependent inhibition assays and mass spectrometry analysis of the enzyme after incubation with the inhibitor demonstrated that this slow-onset inhibition was not a result of the carbamoylation of the enzyme. tandfonline.comepa.gov Instead, it is proposed that this particular derivative acts as a slow-binding inhibitor. tandfonline.comepa.gov This is likely due to the high conformational freedom of the molecule, which allows it to adopt a specific conformation that binds tightly but non-covalently to the enzyme's active site. tandfonline.comepa.gov

Development of this compound-Containing Motifs in Complex Molecules

The this compound moiety has been utilized as a building block in the synthesis of more complex molecules for various applications, ranging from materials science to pharmaceuticals.

Another example is the synthesis of (3-{[tert-butyl(propyl)amino]methyl}phenyl) dimethylcarbamate , which serves as an intermediate in the preparation of neurokinin 3 (NK3) receptor antagonists. NK3 receptor antagonists are being investigated for the treatment of various central nervous system disorders.

In the field of materials science, this compound derivatives have been mentioned in the context of coating compositions. For instance, (2,3-dihydroxy-1-propyl)this compound has been cited in a patent related to carbamate coating compositions. google.com

The table below provides examples of complex molecules containing the this compound motif.

Complex Molecule NameApplication/Field
tert-butyl N-[3-(dimethylcarbamoyloxy)propyl]-N-propylcarbamateIntermediate in the synthesis of kinase inhibitors. google.comepo.org
(3-{[tert-butyl(propyl)amino]methyl}phenyl) dimethylcarbamateIntermediate in the synthesis of neurokinin 3 receptor antagonists.
(2,3-dihydroxy-1-propyl)this compoundComponent in carbamate coating compositions. google.com

Analytical Methodologies for Characterization and Quantification

Spectroscopic Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of propyl dimethylcarbamate (B8479999). By analyzing the interaction of the compound with electromagnetic radiation, detailed information about its functional groups and atomic arrangement can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. For propyl dimethylcarbamate, both proton (¹H) and carbon-13 (¹³C) NMR provide valuable data.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The protons of the N-methyl groups would appear as a singlet, while the protons of the propyl group would exhibit characteristic splitting patterns (a triplet for the terminal methyl group, a sextet for the adjacent methylene (B1212753) group, and a triplet for the methylene group attached to the oxygen atom).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbonyl carbon of the carbamate (B1207046) group is expected to have a chemical shift in the range of 150-160 ppm. nih.gov The carbons of the N-methyl groups and the propyl group will also show distinct signals at higher field strengths. chemicalbook.comnist.gov

Predicted NMR Data for this compound

Nucleus Predicted Chemical Shift (ppm) Multiplicity
¹H ~2.9 Singlet (6H, N-(CH₃)₂)
¹H ~4.0 Triplet (2H, O-CH₂)
¹H ~1.6 Sextet (2H, CH₂-CH₃)
¹H ~0.9 Triplet (3H, CH₂-CH₃)
¹³C ~155 Carbonyl (C=O)
¹³C ~67 O-CH₂
¹³C ~36 N-(CH₃)₂
¹³C ~22 CH₂-CH₃
¹³C ~10 CH₂-CH₃

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.net The IR spectrum of this compound would show characteristic absorption bands for the carbamate functional group. A strong absorption band is expected in the region of 1700-1680 cm⁻¹ corresponding to the stretching vibration of the carbonyl group (C=O). docbrown.infochemguide.co.uk Other significant absorptions would include the C-N stretching vibration around 1450-1350 cm⁻¹ and the C-O stretching vibrations. chemguide.co.uk

Characteristic IR Absorption Bands for this compound

Functional Group Characteristic Absorption (cm⁻¹)
C=O (Carbonyl) 1700-1680 (strong)
C-N Stretch 1450-1350
C-O Stretch 1250-1000
C-H Stretch (Alkyl) 2960-2850

Mass Spectrometry (MS, EIMS)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. nih.gov In Electron Ionization Mass Spectrometry (EIMS), the molecular ion peak (M⁺) for this compound would be observed at m/z 131, corresponding to its molecular weight. libretexts.org

The fragmentation pattern in the mass spectrum provides further structural information. libretexts.orgresearchgate.net Common fragmentation pathways for carbamates include the loss of the alkoxy group and cleavage of the N-C bond. For this compound, characteristic fragments would be expected at m/z 88 (loss of the propyl group) and m/z 72 (the dimethylaminocarbonyl cation). youtube.comnih.gov

Expected Fragmentation Pattern for this compound

m/z Fragment Ion Possible Loss
131 [M]⁺ -
88 [M - C₃H₇]⁺ Loss of propyl group
72 [(CH₃)₂NCO]⁺ Cleavage of O-propyl bond
44 [(CH₃)₂N]⁺ Loss of CO and propyl group

Chromatographic Separation Techniques

Chromatographic techniques are essential for separating this compound from complex mixtures and for its quantification.

Gas Chromatography (GC)

Gas chromatography (GC) is a suitable technique for the analysis of volatile and thermally stable compounds like this compound. epa.gov In GC, the choice of the column is critical for achieving good separation. A non-polar or medium-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, would be appropriate.

Detection can be performed using a variety of detectors. A Flame Ionization Detector (FID) would provide good sensitivity, while a Nitrogen-Phosphorus Detector (NPD) would offer higher selectivity for this nitrogen-containing compound. For unambiguous identification, coupling the GC to a mass spectrometer (GC-MS) is the preferred method. epa.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique that can also be used for the analysis of this compound, especially in cases where the compound might be part of a more complex, non-volatile matrix. A reversed-phase HPLC method would be the most common approach.

A C18 or C8 column would be suitable for the separation, using a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The composition of the mobile phase can be optimized to achieve the desired retention time and resolution. Detection is typically carried out using a UV detector, as the carbamate group exhibits some UV absorbance. For higher sensitivity and selectivity, HPLC can be coupled with a mass spectrometer (LC-MS).

Advanced Analytical Approaches for Trace Analysis

The detection of this compound at trace levels, particularly in environmental samples, necessitates advanced analytical approaches that include efficient sample preparation and highly sensitive detection systems.

To concentrate the analyte from a large sample volume into a small volume suitable for analysis and to remove interfering matrix components, microextraction techniques are employed.

Solid-Phase Extraction (SPE):

Solid-Phase Extraction (SPE) is a widely used sample preparation technique for the extraction and preconcentration of carbamates from aqueous samples. nih.govsigmaaldrich.comresearchgate.net The sample is passed through a cartridge containing a solid adsorbent, which retains the analyte. The analyte is then eluted with a small volume of an organic solvent. researchgate.net The choice of sorbent is critical for achieving high recovery. For carbamates, C18 or polymeric sorbents are commonly used. nih.govunibo.it

Dispersive Liquid-Liquid Microextraction (DLLME):

Dispersive Liquid-Liquid Microextraction (DLLME) is a miniaturized liquid-liquid extraction technique that is rapid, simple, and requires minimal solvent. nih.govyoutube.comkfupm.edu.saresearchgate.net It involves the rapid injection of a mixture of an extraction solvent and a disperser solvent into the aqueous sample. nih.gov This creates a cloudy solution with a large surface area, facilitating the rapid transfer of the analyte into the extraction solvent. After centrifugation, the sedimented phase is collected for analysis.

Table 2: Performance of Microextraction Techniques for Carbamate Analysis (Illustrative)

TechniqueSample MatrixRecovery (%)Relative Standard Deviation (RSD) (%)Limit of Detection (LOD)
Solid-Phase Extraction (SPE) Water85 - 105< 100.01 - 0.5 µg/L
Soil80 - 110< 150.1 - 1.0 µg/kg
Dispersive Liquid-Liquid Microextraction (DLLME) Water90 - 110< 80.05 - 0.2 µg/L
Juice85 - 105< 100.1 - 0.5 µg/L

The development of sensors for the real-time, in-situ monitoring of pesticides like this compound is an active area of research. These sensors aim to provide rapid and low-cost alternatives to traditional laboratory-based methods. While specific sensors for this compound are not widely documented, the principles applied to other carbamates are relevant.

Electrochemical sensors and biosensors are promising approaches. They often rely on the inhibition of an enzyme, such as acetylcholinesterase, by the carbamate. The extent of enzyme inhibition can be correlated to the concentration of the analyte. The development of novel nanomaterials and recognition elements continues to improve the sensitivity and selectivity of these sensors.

Applications in Advanced Materials and Polymer Chemistry

Propyl Dimethylcarbamate (B8479999) as a Monomer or Precursor

The primary application of carbamate (B1207046) derivatives like propyl dimethylcarbamate in polymer science is as a monomer or precursor for the synthesis of polyurethanes and other polymers. This approach offers a safer and more environmentally friendly alternative to traditional polymer synthesis methods that rely on hazardous isocyanates.

This compound can be utilized in the synthesis of non-isocyanate polyurethanes (NIPUs). The traditional method for producing polyurethanes involves the polyaddition reaction of diisocyanates with polyols. However, isocyanates are toxic and derived from the even more hazardous phosgene (B1210022). mofanpu.com Non-isocyanate routes, therefore, represent a significant advancement in green chemistry.

One of the most promising non-isocyanate methods involves the polycondensation of dicarbamates with diols. kit-technology.denih.gov In this process, dialkyl dicarbamates, which can be synthesized from the reaction of diamines with an excess of a dialkyl carbonate like dimethyl carbonate, react with diols to form polyurethanes. researchgate.net The reaction, often catalyzed by a base such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), proceeds via a transurethanization mechanism, releasing alcohol as a byproduct. kit-technology.deresearchgate.net For instance, renewable polyurethanes have been successfully synthesized through the polycondensation of fatty acid-derived dimethyl dicarbamates with diols, yielding polymers with molecular weights up to 25 kDa. kit-technology.denih.gov

The general scheme for this reaction is as follows:

R'O-C(O)NH-R-NHC(O)-OR' + HO-R''-OH → [-C(O)NH-R-NHC(O)-O-R''-O-]n + 2 R'OH

In the context of this compound, it can serve as a precursor to propyl-terminated dicarbamates, which would then undergo polycondensation with diols. The properties of the resulting polyurethane can be tailored by the choice of the diamine and diol used in the synthesis. Research has shown that the reaction conditions, such as temperature and catalyst concentration, play a crucial role in determining the molecular weight and properties of the final polymer. kit-technology.de

Another non-isocyanate approach involves the thermal decarboxylation of carbamates to generate an in-situ blowing agent (carbon dioxide) for the production of microcellular polyurethane foams. rsc.org This method utilizes bis-carbonylimidazolide (BCI) monomers that undergo β-hydrogen elimination at elevated temperatures. rsc.org

The following table summarizes key findings from studies on non-isocyanate polyurethane synthesis using dicarbamate monomers.

MonomersCatalystReaction ConditionsResulting PolymerKey Findings
Fatty acid-derived dimethyl dicarbamates and diolsTBD120-160°C, bulk polymerizationRenewable thermoplastic polyurethanesAchieved molecular weights up to 25 kDa; demonstrated a versatile non-isocyanate route to renewable polyurethanes. kit-technology.de
Bis-carbonylimidazolide (BCI) monomers and trifunctional crosslinking agents->140°CRigid and flexible NIPU foamsDecarboxylation provides an in-situ blowing agent (CO2) for foam production; allows for control over pore structure. rsc.org

The synthesis of non-isocyanate polyurethanes inherently involves the integration of the carbamate functionality into the polymer backbone. The urethane (B1682113) linkage (-NH-C(O)-O-) is formed during the polycondensation reaction between the dicarbamate and the diol. This linkage is a defining characteristic of polyurethanes and is responsible for many of their unique properties, including their excellent mechanical strength and elasticity.

Beyond polyurethanes, carbamate-containing monomers can be incorporated into other polymer architectures, such as block copolymers. Block copolymers are macromolecules composed of two or more distinct polymer chains linked together. mdpi.comharth-research-group.org The synthesis of block copolymers can be achieved through various methods, including living radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, as well as through chemical ligation methods. mdpi.comnih.govresearchgate.netrsc.org While specific examples of this compound in block copolymer synthesis are not prevalent in the literature, the functional groups present in carbamate-containing monomers could be adapted for use in these advanced polymerization techniques. For instance, a monomer containing a carbamate group and a polymerizable moiety (like a vinyl or acrylic group) could be synthesized and subsequently polymerized to create a polymer with carbamate functionalities in the side chains or as part of the main chain in a step-growth polymerization.

Functionalization of Natural Polymers

The chemical modification of natural polymers is a growing field of research aimed at developing sustainable and biodegradable materials with tailored properties. Carbamate derivatives offer a means to functionalize these biopolymers, enhancing their performance for various applications.

Starch, a readily available and inexpensive biopolymer, can be chemically modified to improve its properties for applications in films, coatings, and adhesives. One such modification is carbamation, which involves the introduction of carbamate groups onto the starch backbone.

Dimethyl carbonate (DMC), the parent compound of this compound, has been successfully used as a coupling agent for the one-pot carbamation of starch with amines. chemrxiv.org In this reaction, the amine first reacts with DMC to form a carbamate intermediate, which then reacts with the hydroxyl groups of the starch to form a starch carbamate. The reaction can be catalyzed by bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). This process offers an environmentally friendly route to functionalized starch, as DMC is considered a green reagent. The degree of substitution (DS), which is the average number of substituted hydroxyl groups per anhydroglucose (B10753087) unit of starch, can be controlled by adjusting the reaction conditions.

The resulting starch carbamates exhibit altered properties, such as improved film-forming capabilities and different solubility profiles compared to native starch. rsc.org The introduction of carbamate groups can also influence the glass transition temperature of the modified starch. rsc.org

The reaction of starch with urea (B33335) is another method to produce starch carbamates, which can be used as oxygen barriers in multilayer food packaging. rsc.orgcolostate.edu

Development of Recyclable Polymer Systems

The development of recyclable polymers is a critical step towards a circular economy for plastics. The chemistry of carbamates lends itself to the design of polymers that can be chemically recycled back to their constituent monomers.

Transcarbamation reactions, the same reactions used to synthesize NIPUs, can also be employed to depolymerize them. researchgate.net This process involves reacting the polyurethane with an alcohol in the presence of a catalyst to break the urethane linkages and recover the original diols and dicarbamates. researchgate.net This chemical recycling approach allows for the creation of a closed-loop system where the monomers can be repolymerized to produce new polyurethanes.

Recent research has also focused on developing inherently recyclable polymers by designing them with specific chemical bonds that can be selectively cleaved under certain conditions. For example, polyamides with geminal dimethyl substitution have been shown to be chemically recyclable back to their monomers. While this example is for polyamides, the principle of designing for depolymerization can be applied to polyurethane systems incorporating carbamate linkages. The ability to depolymerize and recover valuable monomers from mixed plastic waste is a significant advantage of chemical recycling.

The development of such recyclable polymer systems is still in its early stages, but the use of monomers like this compound and its derivatives in non-isocyanate polyurethane synthesis provides a promising platform for designing the next generation of sustainable and recyclable polymers.

Polymer Characterization Methodologies (relevant to carbamate-containing polymers)

A variety of analytical techniques are employed to characterize polymers containing carbamate groups, providing insights into their molecular structure, thermal properties, and mechanical behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the chemical structure of polymers. Both ¹H and ¹³C NMR are used to confirm the formation of the urethane linkage and to characterize the structure of the monomers and the resulting polymer. kit-technology.dersc.org For instance, in the synthesis of NIPUs from dicarbamates and diols, NMR is used to verify the successful polycondensation and to determine the composition of the polymer. kit-technology.de

Size Exclusion Chromatography (SEC): SEC, also known as Gel Permeation Chromatography (GPC), is used to determine the molecular weight and molecular weight distribution of polymers. kit-technology.de This information is crucial for understanding the polymerization process and for correlating the polymer's molecular characteristics with its macroscopic properties.

Differential Scanning Calorimetry (DSC): DSC is used to measure the thermal transitions of a polymer, such as the glass transition temperature (Tg) and the melting temperature (Tm). kit-technology.de These properties are important for determining the polymer's service temperature range and for understanding its morphology (i.e., whether it is amorphous or semi-crystalline). For carbamate-containing polymers, DSC can reveal how the introduction of the carbamate group affects the thermal behavior of the material. rsc.org

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in a polymer. rsc.org In the context of carbamate-containing polymers, FTIR is particularly useful for confirming the presence of the urethane linkage, which has characteristic absorption bands. rsc.org It can also be used to monitor the progress of the polymerization reaction.

Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of a polymer by measuring its weight loss as a function of temperature. This information is important for determining the polymer's degradation temperature and for assessing its suitability for high-temperature applications.

The following table provides an overview of the characterization techniques and the information they provide for carbamate-containing polymers.

Characterization TechniqueInformation Provided
Nuclear Magnetic Resonance (NMR)Chemical structure, confirmation of urethane linkage, polymer composition. kit-technology.dersc.org
Size Exclusion Chromatography (SEC)Molecular weight, molecular weight distribution. kit-technology.de
Differential Scanning Calorimetry (DSC)Glass transition temperature (Tg), melting temperature (Tm). kit-technology.dersc.org
Fourier-Transform Infrared (FTIR)Identification of functional groups, confirmation of urethane linkage. rsc.org
Thermogravimetric Analysis (TGA)Thermal stability, degradation temperature.

Environmental Chemistry Perspectives

Sustainable Synthesis Pathways and Green Chemistry Principles

The synthesis of carbamates, including propyl dimethylcarbamate (B8479999), is undergoing a significant shift towards more environmentally benign methods, driven by the principles of green chemistry. This involves moving away from hazardous reagents and utilizing sustainable feedstocks.

Utilizing CO2 as a Carbon Source

The use of carbon dioxide (CO2) as a C1 source for chemical synthesis is a key area of green chemistry, offering a non-toxic, abundant, and inexpensive alternative to traditional reagents. In the context of carbamate (B1207046) synthesis, CO2 can react with amines to form carbamic acids, which can then be converted to carbamates. nih.gov

Several catalytic systems have been developed to facilitate the synthesis of carbamates from CO2, amines, and alcohols. rsc.org For instance, basic catalysts have proven effective in converting both linear and branched aliphatic amines into their corresponding carbamates under relatively mild conditions (e.g., 2.5 MPa CO2 pressure) and even without dehydrating agents. rsc.org The reaction of an amine with CO2 first forms a carbamate anion, which then reacts with an alkylating agent, such as an alcohol, to produce the alkyl carbamate. nih.gov

The efficiency of this process can be influenced by various factors. For example, a higher excess of alcohol in the reaction mixture generally promotes the conversion and selectivity for carbamate formation. The choice of catalyst is also crucial, with cesium carbonate (Cs2CO3) showing good efficacy. The reaction is thought to be exothermic, meaning that increasing the temperature can sometimes negatively impact the conversion rate by shifting the equilibrium.

Recent research has also explored the use of various catalytic systems to enhance the efficiency and sustainability of carbamate synthesis from CO2. These include the use of graphene oxide-based zinc composites and titanium phosphate. nih.gov Additionally, deep eutectic solvents (DESs) have been employed as a medium for this reaction, showing promise for the use of less reactive alkyl chlorides. nih.gov Continuous flow reactor systems are also being investigated to improve reaction efficiency and control, with factors like CO2 flow rate significantly impacting conversion and byproduct formation. nih.gov

The direct synthesis of carbamates from CO2, amines, and alkyl halides is another phosgene-free approach. The reaction proceeds through the formation of an ionic intermediate and can be accelerated by strong, non-nucleophilic bases. nih.gov Cesium carbonate has been identified as an effective base for this transformation, allowing the reaction to proceed at ambient temperature and pressure. google.com

Reduction of Hazardous Reagents in Synthesis (e.g., Phosgene (B1210022) Alternatives)

A primary driver for developing new carbamate synthesis methods is the avoidance of highly toxic and corrosive reagents like phosgene (COCl2). nih.gov Traditional methods for producing carbamates often involve the alcoholysis of isocyanates or the aminolysis of chloroformates, both of which typically rely on phosgene. rsc.org

The use of CO2 as a feedstock is a direct and attractive alternative to phosgene. Other phosgene-free routes are also being explored. For example, diphenyl carbonate (DPC) has been used as a substitute for phosgene in the synthesis of N-phenoxycarbonyl α-amino acids, which are precursors to polypeptides. rsc.org Another approach involves the use of carbamoylimidazolium salts, which can be prepared from secondary amines and react with alkoxides to form carbamates. nih.gov

The development of milder dehydrating reagents for the synthesis of cyclic carbamates from amino alcohols and CO2 also contributes to reducing the use of hazardous materials. acs.org For instance, n-butyl chloride has been identified as a low-cost, low-toxicity reagent that promotes the cyclization with high selectivity. acs.org

These advancements in synthesis are aligned with the core principles of green chemistry, such as atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product, and the reduction of derivatives and protecting groups. acs.org By developing catalytic and phosgene-free methods, the chemical industry is moving towards safer, more sustainable, and environmentally responsible production of carbamates like propyl dimethylcarbamate.

Environmental Fate and Transformation Studies (General Carbamates)

Once released into the environment, carbamates are subject to various degradation and transformation processes that determine their persistence and potential impact. frontiersin.orgresearchgate.netwho.int These processes can be broadly categorized as abiotic (non-biological) and biotic (biological). The environmental fate of a specific carbamate is influenced by its chemical properties, such as water solubility, vapor pressure, and soil adsorption coefficient, as well as environmental conditions. frontiersin.orgnih.gov

Abiotic Degradation Processes

Abiotic degradation of carbamates in the environment primarily occurs through processes like hydrolysis and photolysis. nih.govfrontiersin.org

Hydrolysis: This is a key degradation pathway for carbamates in soil and water. who.intupm.edu.my The rate of hydrolysis is influenced by pH, with the process generally being faster under alkaline conditions. nih.gov The initial step in the hydrolysis of many carbamates is the cleavage of the ester or amide linkage, leading to the formation of an alcohol, an amine, and carbon dioxide. nih.govupm.edu.my For instance, the hydrolysis of N-methyl carbamates can proceed through an isocyanate intermediate. upm.edu.my

Photodegradation: Carbamates can be broken down by sunlight, particularly in aqueous environments. who.int The light absorption characteristics of carbamates contribute to their relatively rapid decomposition under these conditions, which can limit their long-term contamination potential. who.int

Other abiotic factors that influence the distribution and persistence of carbamates include:

Leaching: Highly water-soluble carbamates have a greater potential to leach through the soil and contaminate groundwater. frontiersin.org

Adsorption: Carbamates can adsorb to soil particles, which can reduce their mobility and bioavailability. The organic matter content of the soil is a major factor in this process. frontiersin.org

Volatilization: Some carbamates can volatilize from soil or water surfaces and be transported in the atmosphere, although this is generally considered a minor transport route. who.int

Biotic Transformation Pathways

Microbial degradation is a primary route for the breakdown of carbamates in the environment. nih.gov A wide variety of microorganisms, including bacteria and fungi, have been shown to degrade carbamates and, in some cases, use them as a source of carbon and nitrogen. frontiersin.orgfrontiersin.org

Bacterial Degradation: Numerous bacterial genera, such as Pseudomonas, Arthrobacter, and Stenotrophomonas, are known to metabolize carbamates. researchgate.netnih.gov The initial step in bacterial degradation is often the hydrolysis of the carbamate linkage by enzymes called carbamate hydrolases or carboxylesterases. bohrium.comnih.gov This hydrolysis breaks the carbamate into an alcohol, an amine, and carbon dioxide. nih.govupm.edu.my The resulting products are then further metabolized by the microorganisms. For carbamates containing aromatic rings, bacteria often employ oxygenases to hydroxylate the ring, making it more susceptible to further degradation. frontiersin.orgnih.gov

Fungal Degradation: Fungi, including species from the genera Trichoderma, Aspergillus, and Mucor, also play a role in carbamate transformation. nih.govresearchgate.net Fungal metabolism can involve hydrolysis and oxidation reactions. For example, some fungi can transform carbofuran (B1668357) into its hydroxylated and ketonic derivatives. researchgate.net

The rate of biotic degradation can be influenced by several factors, including soil type, temperature, moisture, and the presence of a microbial population that has adapted to degrading carbamates through previous exposure. ucanr.eduiastate.edu The presence of other contaminants, such as heavy metals, can also impact the biodegradation of carbamates by affecting microbial activity. frontiersin.orgnih.gov

Analytical Monitoring in Environmental Matrices

The detection and quantification of carbamates in environmental samples such as water, soil, and food are crucial for assessing their environmental impact and ensuring regulatory compliance. nih.govmdpi.com A variety of analytical techniques are employed for this purpose, with chromatographic methods being the most common.

Several methods have been developed for the analysis of carbamate pesticide residues at low concentrations in various samples. nih.gov These include:

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analysis of carbamates. mdpi.comnih.gov It is often coupled with different detectors, such as fluorescence detectors (FLD) or mass spectrometry (MS), to enhance sensitivity and selectivity. nih.gov Post-column derivatization can also be used to convert carbamates into fluorescent compounds, improving their detection. nih.gov

Gas Chromatography (GC): While some carbamates are thermally unstable and can degrade during GC analysis, methods have been developed to overcome this issue, sometimes involving derivatization to more stable compounds. mdpi.comresearchgate.net

Mass Spectrometry (MS): The coupling of chromatographic techniques with mass spectrometry (LC-MS or GC-MS) provides a high degree of sensitivity and specificity for the identification and quantification of carbamates. nih.govnih.gov Techniques like multiple reaction monitoring (MRM) and enhanced product ion (EPI) scanning can be used for confirmation. nih.gov

Sample preparation is a critical step in the analysis of carbamates from complex environmental matrices. Common sample preparation techniques include:

Solid-Phase Extraction (SPE): This is a widely used method for extracting and concentrating carbamates from water samples.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method has become popular for the extraction of pesticide residues, including carbamates, from food and other complex matrices. nih.gov It involves an extraction and cleanup step to remove interfering substances. nih.gov

Magnetic Solid-Phase Extraction (MSPE): This technique utilizes magnetic sorbents to extract and preconcentrate analytes, offering a rapid and efficient separation method. researchgate.net

The development of these analytical methods allows for the reliable monitoring of carbamate levels in the environment, which is essential for understanding their fate, transport, and potential risks.

Q & A

Q. What personal protective equipment (PPE) and engineering controls are essential for handling this compound?

  • Methodological Answer : Use nitrile gloves, chemical goggles, and lab coats. Work in a fume hood with sash height ≤18 inches. Monitor airborne concentrations via NIOSH Method 2015 (GC-FID). Spill kits should include inert adsorbents (vermiculite) and neutralizing agents (sodium bicarbonate) .

Q. How should researchers interpret conflicting ecotoxicity data for this compound?

  • Methodological Answer : Compare test organisms (e.g., Daphnia magna vs. Chlorella vulgaris) and exposure durations. Perform species sensitivity distribution (SSD) analysis to derive predicted no-effect concentrations (PNECs). Confounding factors (pH, dissolved organic carbon) require normalization using OECD guideline 201/202 .

Literature & Data Contradictions

Q. What frameworks guide systematic reviews of this compound’s environmental fate?

  • Methodological Answer : Follow PRISMA guidelines to screen studies. Prioritize peer-reviewed data with OECD/GLP compliance. Use cheminformatics tools (EPI Suite) to predict biodegradation pathways (e.g., hydrolysis half-life, BioHCwin scores). Conflicting results are resolved via weight-of-evidence (WoE) analysis, emphasizing studies with robust QA/QC protocols .

Q. How can meta-regression address heterogeneity in this compound’s pharmacokinetic parameters?

  • Methodological Answer : Meta-regression models (random-effects) account for inter-study variability in absorption rates or volume of distribution. Covariates like logP (octanol-water partition coefficient) or molecular weight explain pharmacokinetic differences. Sensitivity analyses exclude outliers (e.g., non-GLP studies) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.